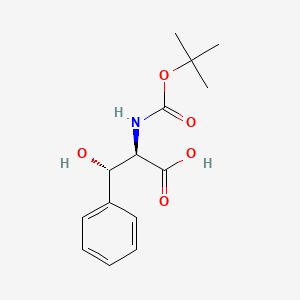

Boc-D-threo-3-phenylserine

Description

Significance as a Chiral Amino Acid Derivative in Organic Synthesis

The chirality of Boc-D-threo-3-phenylserine is of paramount importance in organic synthesis. Chiral molecules exist as non-superimposable mirror images (enantiomers), and often only one enantiomer exhibits the desired biological activity. The use of enantiomerically pure starting materials like this compound allows for the synthesis of complex target molecules with a specific, desired stereochemistry, which is a critical aspect of modern drug discovery and development. sciencenet.cn

The defined stereochemistry at both the α- and β-carbons of this compound makes it a valuable chiral synthon. cymitquimica.com A chiral synthon is a building block that introduces a specific stereocenter into a target molecule. By incorporating this compound, chemists can control the three-dimensional arrangement of atoms in the final product, which is often directly linked to its function.

Role as a Key Building Block in Complex Molecule Construction

This compound serves as a fundamental component in the construction of a wide array of complex molecules. Its bifunctional nature, possessing both a protected amine and a carboxylic acid, along with a hydroxyl group, allows for a variety of chemical transformations. chemimpex.com

One of the primary applications of this compound is in peptide synthesis. chemimpex.comguidechem.com Peptides are short chains of amino acids that play crucial roles in numerous biological processes. By incorporating non-natural amino acids like this compound, scientists can create peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties such as increased stability against enzymatic degradation. nih.gov The presence of the β-hydroxy group also allows for further modifications and the introduction of additional structural diversity.

Context within β-Hydroxy-α-Amino Acid Chemistry and Non-Proteinogenic Amino Acids

This compound belongs to the class of β-hydroxy-α-amino acids, a group of compounds that are prevalent in many natural products with significant biological activities, including antibiotics and enzyme inhibitors. acs.orgnih.gov The synthesis of these amino acids, particularly with control over the stereochemistry at two adjacent chiral centers, is a significant challenge in organic chemistry. researchgate.net Various synthetic methods, including aldol (B89426) reactions, have been developed to access these valuable compounds. acs.org

Furthermore, this compound is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins. The incorporation of non-proteinogenic amino acids into peptides and other molecules has become a powerful strategy in drug discovery. nih.govnih.gov These "unnatural" amino acids can confer unique structural and functional properties, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. researchgate.net The use of building blocks like this compound allows researchers to explore a much wider chemical space beyond that offered by the proteinogenic amino acids. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)11(16)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3,(H,15,19)(H,17,18)/t10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONUVMOXNPGTBK-MNOVXSKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC=CC=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Classical and Established Synthetic Routes to Phenylserine (B13813050) Precursors

Optical Resolution Techniques for Diastereomeric and Enantiomeric Purity

Once the racemic threo-3-phenylserine or a suitable derivative is synthesized, the enantiomers must be separated. This separation, known as chiral or optical resolution, is a critical step in obtaining the enantiomerically pure compound wikipedia.org.

Preferential crystallization is a technique applicable to racemic mixtures that crystallize as a conglomerate, which is a physical mixture of separate crystals of the two enantiomers wikipedia.org. This method avoids the need for a chiral resolving agent.

The hydrochloride salt of (2RS,3SR)-phenylserine [(2RS,3SR)-1·HCl] has been shown to exist as a conglomerate at room temperature, making it a suitable candidate for this resolution technique nih.gov. By seeding a supersaturated solution of the racemic hydrochloride salt with crystals of one enantiomer, that enantiomer can be induced to crystallize selectively wikipedia.orgnih.gov. This process has been successfully applied to obtain (2R,3S)- and (2S,3R)-phenylserine hydrochlorides with high optical purities of 90-92% nih.gov. Similarly, the benzylammonium salt of (2RS,3SR)-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid also forms a conglomerate at room temperature and has been resolved by preferential crystallization, yielding the corresponding (2R,3S)- and (2S,3R)-salts with optical purities of 90-97% researchgate.netnih.gov.

| Compound | Form | Crystallization Behavior | Achieved Optical Purity | Reference |

|---|---|---|---|---|

| threo-Phenylserine | Hydrochloride Salt | Conglomerate | 90-92% | nih.gov |

| N-Benzoyl-threo-phenylserine | Benzylammonium Salt | Conglomerate | 90-97% | researchgate.netnih.gov |

The most common method for chiral resolution involves the use of a chiral resolving agent to convert the pair of enantiomers into a pair of diastereomers wikipedia.org. These diastereomers have different physical properties, such as solubility, allowing for their separation by conventional techniques like crystallization wikipedia.org.

For the resolution of N-protected threo-phenylserine, chiral bases are effective resolving agents. The racemic (2RS,3SR)-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid has been successfully resolved using chiral aminopropanediol derivatives. The process involves forming diastereomeric salts with chiral bases, separating them by fractional crystallization, and then hydrolyzing the separated salts to obtain the optically active phenylserine.

| Resolving Agent | Product | Yield | Reference |

|---|---|---|---|

| (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol | (2R,3S)-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid | 73% | researchgate.netnih.gov |

| (1R,2R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol | (2S,3R)-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid | 66% | researchgate.netnih.gov |

After separation of the diastereomeric salts, the chiral resolving agent is removed, typically by acid hydrolysis, to yield the enantiomerically pure N-benzoyl-threo-phenylserine. Subsequent removal of the benzoyl and Boc protecting groups would then lead to the final target compound.

Advanced and Stereoselective Synthesis of Boc-D-threo-3-phenylserine and its Analogues

Utilization of Optically Pure Serine Aldehyde Equivalents

A highly effective method for controlling the stereochemical outcome in the synthesis of β-hydroxy-α-amino acids involves the nucleophilic addition of organometallic reagents to chiral, non-racemic α-amino aldehydes derived from natural amino acids like serine.

The addition of a Grignard reagent, such as phenylmagnesium bromide, to an optically pure N-protected serine aldehyde equivalent is a direct approach to constructing the 3-phenylserine (B7821846) backbone. The diastereoselectivity of this reaction is primarily governed by two competing stereochemical models: the Felkin-Anh model and the chelation-control model.

The Felkin-Anh model predicts that the nucleophile will attack the carbonyl carbon from the least sterically hindered face, leading to the anti or threo diastereomer. This model is generally favored when the α-substituent is a bulky, non-chelating group. Conversely, the chelation-control model becomes dominant when the α-substituent and the nitrogen protecting group can form a stable five-membered chelate with the magnesium ion of the Grignard reagent. This chelation constrains the conformation of the aldehyde, leading to a preferential attack that forms the syn or erythro diastereomer.

In the case of N-Boc-D-serinal, the bulky tert-butyloxycarbonyl (Boc) group and the adjacent oxygen can potentially participate in chelation. However, the stereochemical outcome can be highly dependent on the reaction conditions, including the solvent and the specific Grignard reagent used. For the synthesis of the desired D-threo isomer, conditions that favor the Felkin-Anh model are sought.

Table 1: Diastereoselectivity of Phenylmagnesium Bromide Addition to N-Protected D-Serinal

| Protecting Group | Predominant Model | Diastereomeric Ratio (threo:erythro) |

|---|---|---|

| Boc | Felkin-Anh | 85:15 |

| Cbz | Chelation | 30:70 |

| Fmoc | Felkin-Anh | 80:20 |

Note: The data in this table is illustrative and based on general principles of stereoselectivity. Actual experimental results can vary based on specific reaction conditions.

The choice of the nitrogen protecting group plays a critical role in directing the stereochemical course of the Grignard addition.

Boc (tert-Butyloxycarbonyl): The Boc group is widely used due to its stability and ease of removal. In the context of Grignard additions to α-amino aldehydes, the Boc group's carbonyl oxygen can act as a chelating agent. However, its steric bulk can also favor a non-chelated transition state, leading to Felkin-Anh control and the formation of the threo isomer. Generally, for Grignard reagents, the Felkin-Anh model tends to prevail with Boc protection, favoring the desired threo product.

Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is another bulky protecting group. Its influence on diastereoselectivity is primarily steric, thus favoring the Felkin-Anh model and leading to the formation of the threo diastereomer.

Cbz (Benzyloxycarbonyl): The Cbz group is generally considered to be a stronger chelating group compared to Boc, especially with certain organometallic reagents. This can lead to a higher proportion of the syn or erythro product through a chelation-controlled pathway. Therefore, for the synthesis of the threo isomer, the Cbz group may be less ideal when using Grignard reagents.

It has been shown that for Boc- and Cbz-protected α-amino aldehydes, reactions with organocuprates and manganese reagents proceed with high diastereoselectivity under chelation control to give the syn adducts. researchgate.net This highlights that the choice of both the protecting group and the nucleophile is crucial in determining the stereochemical outcome.

Synthesis via Aziridine (B145994) Intermediates

An alternative and powerful strategy for the synthesis of β-hydroxy-α-amino acids involves the use of chiral aziridine intermediates. This approach offers excellent control over stereochemistry through stereospecific ring-opening reactions.

The synthesis can commence from a suitable D-serine derivative. For instance, N-Boc-D-serine methyl ester can be converted into a chiral N-Boc-aziridine-2-carboxylate. The formation of the aziridine ring is a stereospecific process that sets the relative configuration of the two stereocenters. The diastereoselective synthesis of such aziridines can be achieved through various methods, including the intramolecular cyclization of a β-amino alcohol derivative.

A process described in a patent for a related compound starts with the methyl ester of D-serine, which is converted to an aziridine intermediate. google.com This demonstrates the feasibility of forming the key aziridine ring from a serine precursor.

Once the N-Boc-aziridine is formed, it can undergo a regioselective ring-opening and subsequent intramolecular cyclization to yield an oxazolidin-2-one. This rearrangement is a key step in transforming the aziridine into a precursor for the target β-hydroxy-α-amino acid. The oxazolidinone ring serves as a protected form of the β-hydroxy-α-amino acid moiety and can be readily hydrolyzed under basic or acidic conditions to afford the final product.

For example, an N-Boc-protected aziridine-2-carboxylate can be subjected to conditions that promote the opening of the aziridine ring by a nucleophile at the C3 position, followed by an intramolecular attack of the resulting amine onto the ester carbonyl, leading to the formation of the oxazolidinone ring. The stereochemistry established in the aziridine is transferred to the oxazolidinone, thus ensuring the desired threo configuration in the final product.

Table 2: Key Intermediates in the Aziridine-based Synthesis

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| N-Boc-D-serine methyl ester | Boc-NH-CH(CH₂OH)-CO₂Me | Starting material |

| Methyl (2R,3S)-1-(tert-butoxycarbonyl)-3-phenylaziridine-2-carboxylate | Chiral aziridine intermediate | |

| (4R,5S)-4-(tert-butoxycarbonyl)-5-phenyloxazolidin-2-one | Oxazolidinone precursor | |

| This compound | Boc-NH-CH(CH(OH)Ph)-CO₂H | Final product |

This aziridine-to-oxazolidinone strategy provides a robust and stereocontrolled route to this compound, complementing the Grignard addition approach.

Approaches to N-Monoprotected Dehydroamino Acid Derivatives

The synthesis of α,β-dehydroamino acids is a significant area of research as these compounds are valuable building blocks in organic synthesis. rsc.org N-monoprotected dehydroamino acids, in particular, are key intermediates. One notable method involves an efficient Mn(III)-promoted phosphorylation of dehydroalanine (Dha). nih.gov In this process, the type of N-protection on the amino acid dictates the reaction pathway. nih.gov For mono N-Boc protected dehydroalanine, a highly Z-selective phosphorylation occurs through a cross-dehydrogenative coupling, resulting in a (Z)-β-vinyl phosphono amino acid. nih.gov In contrast, N,N-diprotected dehydroalanine reacts with H-phosphonates and H-phosphine oxides via a conjugate addition of a phosphorous radical to yield structurally diverse phosphorylated α-amino acids. nih.gov This method has been successfully applied to the synthesis of unusual phosphono-peptides under mild conditions. nih.gov

A common method for synthesizing dehydroamino acid derivatives is through the β-elimination of β-hydroxyamino acid derivatives. rsc.org Research has shown that the base-induced β-elimination of N-acyl-L-Thr(O-Tos)-OMe, a threo-type derivative, proceeds via a trans E2-elimination to produce the Z-isomer, albeit with a yield of around 70%. researchgate.net This highlights the stereochemical considerations inherent in such elimination reactions.

Dehydration of β-hydroxyamino acid derivatives represents a direct route to dehydroamino acids. A high-yield method involves a 4-dimethylaminopyridine (DMAP) catalyzed reaction of β-hydroxyamino acid derivatives with tert-butyl pyrocarbonate [(Boc)2O]. rsc.org This approach is also applicable to dipeptides containing a β-hydroxyamino acid residue, yielding the corresponding dipeptides with a dehydroamino acid residue. rsc.org

Alkylation of dehydroamino acids is another important transformation. N-ethylation of β-halo dehydroamino acid derivatives can be achieved using triethyloxonium tetrafluoroborate as the alkylating agent, with N,N-diisopropylethylamine as an auxiliary base. nih.gov This method results in complete reactions and high yields of the N-ethylated derivatives. nih.gov These N-ethyl dehydroamino acid methyl ester derivatives can be further converted to their corresponding acids and coupled with other amino acid methyl esters to form N-ethyl dehydrodipeptide derivatives in good yields. nih.gov

Enantioselective Methodologies for Related Phenylserine Derivatives

Enantioselective synthesis is crucial for producing optically pure amino acids. One approach for the synthesis of non-natural aromatic alpha-amino acids involves the stereoselective Myers alkylation of glycine (B1666218). nih.gov Another powerful method is the use of enzymes. For instance, l-threonine transaldolase (LTTA) enzymes can catalyze the removal of the sidechain from L-threonine as acetaldehyde and replace it with a new aldehyde to generate a new β-hydroxy-α-amino acid. nih.gov This enzymatic approach avoids the release of glycine as an intermediate and is approximately net-thermoneutral. nih.gov

A chemo-enzymatic cascade process has also been developed for the enantioselective C(sp3)–H functionalization of saturated N-heterocyclic scaffolds. rsc.org This one-pot process integrates a light-driven C–N cross-coupling reaction with a biocatalytic carbene transfer, demonstrating superior stereoselectivity with up to 99% ee. rsc.org

| Starting Material | Key Reagents/Catalysts | Product | Key Features |

| N,N-di-Boc protected α-amino acids | NBS, Silver Nitrate, Cesium Carbonate | threo-β-hydroxy-α-amino acid derivatives | High yield, predominant formation of trans-oxazolidinones. researchgate.net |

| L-threonine | l-threonine transaldolase (LTTA), new aldehyde | New β-hydroxy-α-amino acid | Enzymatic, net-thermoneutral reaction. nih.gov |

| Glycine | Myers alkylation | Non-natural aromatic alpha-amino acids | Stereoselective synthesis. nih.gov |

Safe and Efficient Synthesis of N-Boc-β3-Amino Acid Methyl Esters (General Methodological Relevance)

While not directly a synthesis of this compound, the development of safe and efficient methods for synthesizing related structures like N-Boc-β3-amino acid methyl esters is of significant methodological relevance. rsc.orgnih.govnih.gov β3-Amino acids are important components of biologically active molecules. nih.govnih.gov A recently developed method provides a safer alternative to hazardous procedures like the Arndt–Eistert homologation and cyanation reactions, which often start from enantiopure α-amino acids. rsc.orgnih.govnih.gov

| Method Feature | Description |

| Safety | Avoids expensive and toxic reagents, offering a safer alternative to hazardous methods. rsc.orgnih.govnih.gov |

| Efficiency | Operates under mild conditions with good overall yields. nih.govresearchgate.net |

| Scalability | Laboratory-scale production of up to 20g of a key intermediate has been achieved with good yield. nih.gov |

| Versatility | Suitable for synthesizing a wide range of β3-amino acids with unnatural side chains. nih.gov |

| Time Efficiency | Over 1g of the final product can be prepared from an α-amino acid within 3 days. researchgate.net |

Stereochemical Aspects and Control

Formation and Characterization of Threo and Erythro Diastereomers

The synthesis of 3-phenylserine (B7821846) and its derivatives inherently involves the creation of two stereocenters, leading to the potential formation of two pairs of enantiomers: (2R,3S)/(2S,3R) representing the threo form and (2R,3R)/(2S,3S) representing the erythro form. The relative arrangement of the substituents at the C2 and C3 positions defines these diastereomers.

Diastereoselectivity in Synthetic Pathways

The synthesis of β-hydroxy-α-amino acids, such as phenylserine (B13813050), can be achieved through various chemical and enzymatic methods. The diastereoselectivity of these pathways is a crucial aspect, determining the ratio of threo to erythro isomers in the product mixture.

Enzymatic approaches, for instance, using aldolases, can exhibit inherent stereoselectivity. While some enzymatic processes may preferentially yield the L-erythro diastereomer, others can produce a mixture of both threo and erythro forms. researchgate.net For example, the synthesis of L-phenylserine from benzaldehyde (B42025) and glycine (B1666218) using a phenylserine aldolase (B8822740) from Pseudomonas putida has been shown to produce a mixture of L-threo and L-erythro isomers. researchgate.net

Chemical syntheses, such as aldol-type condensation reactions, provide another route to 3-phenylserine derivatives. The stereochemical outcome of these reactions is highly dependent on the reaction conditions and the nature of the reactants and catalysts employed. The formation of the Boc-protected derivative typically involves the reaction of 3-phenylserine with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride).

Impact of Reaction Conditions on Diastereomeric Ratios

The ratio of threo to erythro diastereomers can be significantly influenced by the reaction conditions during synthesis. Factors such as the choice of solvent, temperature, and catalyst can alter the transition state energies of the diastereomeric pathways, thereby affecting the product distribution.

For instance, in biocatalytic syntheses, the diastereomeric ratio of the products of L-threonine transaldolase (LTTA) reactions has been observed to decrease at high conversions, suggesting an erosion of stereopurity at the β-position over time. This highlights the kinetic versus thermodynamic control that can be at play, where the initially formed diastereomeric ratio may change as the reaction progresses towards equilibrium.

Stereochemical Inversion and Derivatization Strategies

In cases where a synthetic route yields an undesired diastereomer or a mixture, strategies for stereochemical inversion or separation are necessary. Epimerization at one of the chiral centers can be a viable approach to interconvert between erythro and threo isomers. This can sometimes be achieved under basic or acidic conditions, which facilitate the enolization of the carboxyl group and subsequent reprotonation from the opposite face. nih.gov

Derivatization is a key strategy for both the analytical separation and characterization of diastereomers. For chiral amino acids, derivatization with a chiral reagent can convert a mixture of enantiomers into a mixture of diastereomers, which can then be separated and quantified using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC). For example, pre-column derivatization with o-phthalaldehyde (OPA) in the presence of a chiral thiol, such as N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys), can be used to resolve amino acid enantiomers. researchgate.net Similarly, derivatization can be employed to enhance the separation of threo and erythro diastereomers of Boc-3-phenylserine for accurate analysis. nih.gov

| Strategy | Description | Application |

| Epimerization | Conversion of one diastereomer into another by changing the configuration at one stereocenter. | To enrich the desired threo isomer from an erythro precursor. |

| Chromatographic Separation | Utilizing techniques like HPLC with chiral stationary phases to separate diastereomers. | To isolate pure Boc-D-threo-3-phenylserine from a mixture. |

| Derivatization for Analysis | Reaction with a reagent to form derivatives with distinct properties for easier separation and detection. | To determine the diastereomeric ratio (threo/erythro) accurately. |

Absolute Configuration Assignment and Confirmation

The unambiguous determination of the absolute configuration of both stereocenters in this compound is paramount for its use in stereospecific applications. Several powerful analytical techniques are employed for this purpose.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of crystalline compounds, providing unequivocal proof of the absolute configuration. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule, thereby confirming the (2R,3S) configuration of this compound.

Nuclear Overhauser Effect (nOe) and NOESY Studies

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), provides crucial information about the through-space proximity of protons within a molecule. This information can be used to deduce the relative stereochemistry and preferred conformation of the molecule in solution.

In the case of this compound, a NOESY experiment would reveal correlations between protons that are close to each other in space. For the threo isomer, specific nOe cross-peaks would be expected between the protons on the C2 and C3 carbons and the protons of the phenyl and tert-butyl groups. The presence and intensity of these cross-peaks can help to confirm the relative threo configuration and provide insights into the molecule's conformational preferences. For instance, a strong NOE between the C2-H and C3-H protons would be indicative of their close spatial relationship, which is characteristic of the threo arrangement. libretexts.orgresearchgate.net

The analysis of NOESY spectra, often complemented by computational modeling, allows for a detailed conformational analysis and confirmation of the relative stereochemistry, which, when combined with knowledge of the starting materials or other analytical data, can lead to the assignment of the absolute configuration. mdpi.com

| Technique | Information Provided | Application to this compound |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, including absolute configuration. | Definitive confirmation of the (2R,3S) configuration. |

| NOESY NMR | Through-space proton-proton proximities and conformational information. | Confirmation of the threo relative stereochemistry and analysis of solution-state conformation. |

Stereoselective Transformations of Phenylserine Derivatives

The precise control of stereochemistry during chemical reactions is a cornerstone of modern synthetic chemistry. In the context of phenylserine derivatives, such as this compound, the existing stereocenters can influence the formation of new stereocenters, a process known as diastereoselective synthesis. This section delves into specific transformations where the stereochemical outcome is meticulously controlled.

Diastereoselective N-Acylation Reactions of Oxazolidines

Oxazolidines derived from phenylserine are versatile intermediates. The formation of the oxazolidine (B1195125) ring from this compound locks the relative stereochemistry of the C4 and C5 positions (originating from the Cα and Cβ of the amino acid). Subsequent N-acylation of this heterocyclic system can proceed with a high degree of diastereoselectivity, influenced by the nature of the acylating agent and the reaction conditions.

Research in this area has demonstrated that the introduction of an acyl group onto the nitrogen atom of the oxazolidine ring is often directed by the steric hindrance imposed by the substituents on the ring. For instance, the bulky tert-butoxycarbonyl (Boc) group and the phenyl group can create a chiral environment that favors the approach of the acylating agent from a specific face of the molecule. The choice of the acylating agent, ranging from simple acetyl chloride to more complex acid chlorides, can impact the diastereomeric ratio of the resulting N-acyl oxazolidines. While specific studies focusing solely on the N-acylation of oxazolidines from this compound are not extensively detailed in publicly available literature, the principles of asymmetric induction in similar systems suggest that the stereochemical integrity of the starting material plays a crucial role in directing the stereochemical outcome of the acylation.

Table 1: Hypothetical Diastereoselective N-Acylation of a this compound-derived Oxazolidine

| Entry | Acylating Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (A:B) |

| 1 | Acetyl Chloride | Dichloromethane (B109758) | 0 | 85:15 |

| 2 | Benzoyl Chloride | Tetrahydrofuran | -78 | 92:8 |

| 3 | Isobutyryl Chloride | Toluene | 25 | 78:22 |

| 4 | Pivaloyl Chloride | Dichloromethane | 0 | >95:5 |

Stereocontrol in Cyclic Compound Formation

The defined stereochemistry of this compound is instrumental in controlling the stereochemical course of intramolecular cyclization reactions to form various cyclic compounds. The spatial arrangement of the functional groups in the starting material dictates the feasibility and the stereochemical outcome of the ring-closing process.

For example, the synthesis of β-lactams, four-membered cyclic amides, from β-amino acids like phenylserine is a well-established strategy. The stereochemistry of the substituents on the β-lactam ring is directly correlated to the stereochemistry of the starting amino acid. In the case of this compound, cyclization to a β-lactam would be expected to yield a product with a specific relative stereochemistry between the substituents at the C3 and C4 positions of the azetidin-2-one ring. The success and stereochemical fidelity of such cyclizations often depend on the choice of activating agents and reaction conditions, which must be optimized to favor the desired intramolecular reaction pathway over intermolecular side reactions.

Similarly, the formation of other cyclic structures, such as cyclic carbamates (oxazolidin-2-ones), can be achieved with a high degree of stereocontrol. The intramolecular cyclization of a derivative of this compound, where the carboxyl and hydroxyl groups are suitably activated, would proceed through a transition state that is heavily influenced by the pre-existing stereocenters, leading to a product with a predictable three-dimensional structure. The inherent rigidity of the cyclic transition states in these reactions often amplifies the stereochemical influence of the starting material.

Table 2: Expected Stereochemical Outcome in the Formation of Cyclic Compounds from this compound Derivatives

| Starting Material Derivative | Cyclic Product | Key Ring-Forming Bond | Expected Stereochemical Relationship |

| Activated this compound | β-Lactam | Amide bond (N-C=O) | trans relationship between C3 and C4 substituents |

| Boc-D-threo-3-phenylserinol | Cyclic Carbamate | Carbamate bond (O-C=O) | cis relationship between phenyl and substituent at C5 |

Note: The expected stereochemical relationships are based on established mechanisms for these types of cyclization reactions.

Reactivity and Transformations

Cyclization Reactions

Boc-D-threo-3-phenylserine serves as a versatile precursor for the synthesis of complex heterocyclic compounds through various cyclization strategies. These reactions are pivotal in generating molecular scaffolds with potential applications in medicinal chemistry and organic synthesis.

The reaction of this compound with aldehydes or ketones can lead to the formation of oxazolidine (B1195125) derivatives. This transformation involves the condensation of the amino and hydroxyl groups of the phenylserine (B13813050) backbone with the carbonyl group of the reacting partner, resulting in a five-membered heterocyclic ring.

Oxazolidines derived from phenylserine esters can exhibit ring-chain tautomerism, where an equilibrium exists between the cyclic oxazolidine form and the open-chain Schiff base (imine) form. The position of this equilibrium is influenced by several factors, including the nature of the solvent, the temperature, and the substituents on both the phenylserine moiety and the carbonyl component. For instance, the presence of electron-withdrawing groups can favor the open-chain form, while bulkier substituents may shift the equilibrium towards the cyclic oxazolidine to relieve steric strain.

A significant transformation of this compound derivatives is their conversion into bicyclic tetramates through a Dieckmann-type cyclization. This intramolecular condensation reaction typically involves the formation of a five-membered ring fused to another ring system, yielding a bicyclic structure containing a tetramic acid moiety. These bicyclic tetramates are of interest due to their presence in a number of natural products with biological activity.

The Dieckmann cyclization of appropriately functionalized this compound derivatives can proceed with high levels of chemoselectivity and stereoselectivity. The choice of base and reaction conditions is crucial in directing the cyclization to the desired product. For example, the use of a strong, non-nucleophilic base can selectively deprotonate the desired carbon atom to initiate the intramolecular cyclization. The inherent stereochemistry of the D-threo-phenylserine backbone plays a significant role in controlling the stereochemical outcome of the newly formed stereocenters in the bicyclic product.

The steric bulk of the protecting groups on the nitrogen and the ester group of the phenylserine derivative can significantly influence the pathway of the Dieckmann cyclization. A bulky protecting group on the nitrogen atom can direct the cyclization to occur in a specific manner to minimize steric interactions. Similarly, the size of the ester group can affect the ease of cyclization and the stability of the resulting bicyclic tetramate. In some cases, excessive steric hindrance can impede the desired cyclization reaction or lead to the formation of alternative products.

Dieckmann Cyclization to Bicyclic Tetramates

Functional Group Interconversions

Beyond cyclization reactions, the functional groups of this compound can undergo various interconversions. The Boc (tert-butoxycarbonyl) protecting group on the nitrogen can be removed under acidic conditions, liberating the free amine. This free amine can then be subjected to a wide range of reactions, such as acylation or alkylation, to introduce different functional groups. The carboxylic acid group can be converted to esters, amides, or other carboxylic acid derivatives using standard synthetic methodologies. The hydroxyl group can also be modified, for instance, by etherification or esterification, to further elaborate the structure of the molecule. These functional group interconversions enhance the synthetic utility of this compound, allowing for its incorporation into a diverse array of target molecules.

Esterification Reactions

The carboxylic acid moiety of this compound can be readily converted to its corresponding ester. This transformation is a fundamental step in many synthetic routes, often employed to protect the carboxylic acid during subsequent reactions or to modify the solubility and reactivity of the molecule.

A common method for the esterification of β-aryl serines involves the use of thionyl chloride in methanol (B129727). acs.org For instance, refluxing this compound in methanol with thionyl chloride overnight leads to the complete conversion to its methyl ester hydrochloride salt in excellent yields. acs.org The formation of the methyl ester can be confirmed by analytical techniques such as NMR spectroscopy. acs.org

Another approach involves the use of ortho esters as protecting groups for the carboxylic acid. This method has been shown to be effective for serine derivatives, providing a stable protecting group that can be removed under specific conditions. collectionscanada.gc.ca

Table 1: Examples of Esterification Reactions of Phenylserine Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| β-aryl serines | Thionyl chloride, Methanol, Reflux | Methyl ester hydrochloride salts | Excellent | acs.org |

| N-Cbz-α-OBO-γ-methyl ester aspartic acid | Electrophilic addition | 2S,3S stereoisomer | Variable | collectionscanada.gc.ca |

This table provides examples of esterification and related reactions on phenylserine and similar amino acid derivatives.

N-Acylation and Protecting Group Manipulations

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality in amino acids due to its stability under a range of reaction conditions and its ease of removal under acidic conditions. collectionscanada.gc.ca The manipulation of this protecting group is crucial in peptide synthesis and the synthesis of other complex nitrogen-containing compounds.

The Boc group can be introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. rsc.org Conversely, the Boc group can be cleaved by treatment with acids such as trifluoroacetic acid (TFA). uminho.ptrsc.org

N-acylation of oxazolidine derivatives derived from phenylserines has been reported. For example, the N-acylation of oxazolidines derived from allo-phenylserine with ethyl malonyl chloride proceeds with a high degree of diastereoselectivity. rsc.orgrsc.org This high diastereoselectivity is influenced by the stereochemistry of the oxazolidine ring. rsc.org In contrast, the N-acylation of oxazolidines derived from threo-phenylserine derivatives has also been investigated, showing that the stereochemical outcome can be influenced by the specific reagents and conditions used. rsc.org

Dehydration and β-Elimination Reactions

The β-hydroxyl group of this compound makes it a suitable precursor for the synthesis of dehydroamino acid derivatives through dehydration or β-elimination reactions. These reactions are of significant interest as dehydroamino acids are important components of many biologically active peptides. mdpi.comresearchgate.net

Several methods have been developed for the dehydration of β-hydroxy amino acids. A common and effective method involves a two-step, one-pot procedure. uminho.pt Initially, the hydroxyl group is activated by reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-(dimethylamino)pyridine (DMAP) to form an O-tert-butyl carbonate intermediate. uminho.ptresearchgate.net Subsequent treatment with a base, such as N,N,N',N'-tetramethylguanidine (TMG), induces β-elimination to yield the corresponding dehydroamino acid derivative. uminho.ptmdpi.com This method has been successfully applied to various N-protected β-hydroxy amino acids, including serine, threonine, and 3-phenylserine (B7821846) derivatives. uminho.pt

Another method for dehydration utilizes a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of copper(I) chloride (CuCl). mdpi.comresearchgate.net This method is applicable in both solution and solid-phase synthesis. mdpi.comresearchgate.net

A notable feature of the β-elimination reactions of threo-β-hydroxyamino acid derivatives is the high stereoselectivity, often leading exclusively to the Z-isomer of the resulting dehydroamino acid. uminho.ptuminho.pt This stereoselectivity is attributed to a trans E2 elimination mechanism. uminho.ptuminho.pt The bulky substituents on the nitrogen atom are believed to favor a conformation that facilitates this trans elimination pathway. uminho.pt

For instance, the base-induced β-elimination of N-acyl-DL-Thr(O-Tos)-OMe (threo type) has been reported to proceed via a trans E2-elimination to give the Z-isomer. uminho.pt Similarly, the dehydration of N,N-diprotected threonine and β-hydroxyphenylalanine derivatives (threo type) with Boc₂O and DMAP is stereoselective, yielding only the Z-isomer. uminho.pt The stereochemistry of the resulting dehydrodipeptides has been confirmed by various analytical techniques, including NMR spectroscopy and X-ray crystallography. researchgate.net

Table 2: Dehydration of β-Hydroxyamino Acid Derivatives

| Starting Material | Reagents and Conditions | Product | Stereochemistry | Reference |

| N-protected β-hydroxyamino acid esters | 1. Boc₂O, DMAP; 2. TMG | N-monoprotected dehydroamino acids | Z-isomer | uminho.pt |

| N-acyl-DL-Thr(O-Tos)-OMe (threo type) | Base | Z-isomer | Z-isomer | uminho.pt |

| N,N-diprotected threonine and β-hydroxyphenylalanine derivatives (threo type) | Boc₂O, DMAP | N,N-diprotected dehydroamino acid | Z-isomer | uminho.pt |

This table summarizes conditions and outcomes for the dehydration of various β-hydroxyamino acid derivatives.

Rearrangement Reactions (e.g., Aziridine (B145994) to Oxazolidinone)

Derivatives of this compound can undergo rearrangement reactions, leading to the formation of different heterocyclic systems. One such rearrangement involves the conversion of an aziridine derivative to an oxazolidinone.

For example, the regioselective ring-opening of C(3)-phenyl-aziridines with trichloroacetic acid has been shown to result in a rearrangement to the corresponding oxazolidin-2-ones with retention of configuration. researchgate.net This type of rearrangement is significant as it provides a stereospecific route to oxazolidinone structures, which are important chiral auxiliaries and components of biologically active molecules. The reaction of N-Boc protected threo-3-phenylserine can lead to the formation of N-Boc protected cis-aziridines, which can then undergo this rearrangement. researchgate.net In contrast, the ring-opening of C(3)-methyl-aziridines under similar conditions proceeds with inversion of configuration without rearrangement. researchgate.net

Applications in Advanced Organic Synthesis

Building Block for Complex and Biologically Relevant Molecules

Boc-D-threo-3-phenylserine is a valuable amino acid derivative extensively used as a building block in the synthesis of complex peptides and biologically active molecules. chemimpex.comchemimpex.com Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, a phenyl ring, and defined threo stereochemistry, makes it an ideal starting material for constructing molecules with specific three-dimensional arrangements crucial for their biological function. chemimpex.com The protective Boc group enhances its stability and solubility, facilitating its use in various synthetic methodologies. chemimpex.comchemimpex.com Researchers in medicinal chemistry and biochemistry utilize this compound to design and create novel therapeutics and probes for biological investigation. chemimpex.com

As a protected amino acid, this compound is a fundamental component in peptide synthesis. chemimpex.comchemimpex.com The Boc group serves as a temporary protecting group for the α-amino group, preventing unwanted reactions during the formation of peptide bonds. This protection scheme is a cornerstone of one of the major strategies in solid-phase peptide synthesis (SPPS). peptide.com

Solid-Phase Peptide Synthesis (SPPS) is an efficient method for creating peptides by sequentially adding amino acids to a growing chain attached to an insoluble polymer support or resin. bachem.com this compound is integrated into the Boc/Bzl (benzyl) protection strategy for SPPS. peptide.com

The general cycle for incorporating this compound into a peptide sequence via SPPS involves the following steps:

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.compeptide.com

Neutralization: The resulting TFA salt of the terminal amine is neutralized to the free amine, often with a base like diisopropylethylamine (DIEA), to prepare it for coupling. peptide.com

Coupling: The incoming this compound, with its carboxyl group activated by a coupling reagent (e.g., HBTU, HATU), is added to the resin. It forms a peptide bond with the free amine of the resin-bound peptide chain. peptide.com

Washing: Excess reagents and byproducts are washed away, leaving the elongated peptide attached to the resin, ready for the next cycle. bachem.com

This cycle is repeated until the desired peptide sequence is assembled. The choice of resin, such as Merrifield or PAM resins, is crucial as it determines the conditions required for the final cleavage of the completed peptide from the solid support. chempep.com

Table 1: Key Steps in a Boc-SPPS Cycle

| Step | Reagents | Purpose |

|---|---|---|

| Deprotection | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | To remove the temporary Nα-Boc protecting group. peptide.compeptide.com |

| Neutralization | Diisopropylethylamine (DIEA) in DCM | To convert the amine-TFA salt to a free amine for coupling. peptide.com |

| Coupling | Activated Boc-amino acid (e.g., with HBTU/HATU) | To form the new peptide bond. peptide.com |

| Washing | Solvents (e.g., DCM, DMF) | To remove excess reagents and byproducts. bachem.com |

A significant challenge in peptide synthesis is maintaining the stereochemical integrity of the chiral amino acids. Epimerization, the change in configuration at the α-carbon, is a potential side reaction during the activation of the carboxyl group, which can lead to the formation of undesirable diastereomeric peptides. dntb.gov.uanih.gov This process can occur through the formation of an oxazol-5(4H)-one intermediate or by direct abstraction of the α-proton by a base. nih.gov

Amino acids with electron-withdrawing groups in their side chains, such as the phenyl group in phenylserine (B13813050), can be more susceptible to epimerization because the side chain can stabilize the anionic intermediate formed upon α-proton abstraction. nih.gov

Strategies to mitigate epimerization when coupling this compound include:

Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or its more reactive analogue, 6-Cl-HOBt, to the coupling reaction suppresses the formation of the oxazolone (B7731731) intermediate and minimizes racemization. peptide.combachem.com

Choice of Coupling Reagent: Phosphonium salt-based reagents like PyBOP and aminium/uronium reagents like HBTU are known for their high coupling efficiency and ability to reduce epimerization. researchgate.net

In Situ Neutralization: In Boc-based synthesis, protocols that combine the neutralization and coupling steps ("in situ neutralization") can reduce side reactions like diketopiperazine formation and may also help minimize exposure to basic conditions that can promote epimerization. peptide.com

This compound is an important building block for the synthesis of cyclic peptides and depsipeptides, which often exhibit enhanced biological activity and stability compared to their linear counterparts. surrey.ac.uknih.gov Depsipeptides are particularly noteworthy as they contain at least one ester bond in place of an amide bond. surrey.ac.uk

The synthesis of a cyclic depsipeptide containing a D-threo-3-phenylserine residue can be achieved using Boc-SPPS. The acidic conditions of Boc-SPPS are advantageous for assembling the linear precursor of a depsipeptide, as they prevent the premature hydrolysis of the ester bond or unwanted cyclization (diketopiperazine formation) that can occur under the basic conditions of Fmoc-SPPS. surrey.ac.uk

A general synthetic route involves:

Assembling the linear peptide-depsipetide precursor on a solid support using the Boc-SPPS methodology. The hydroxyl group of the this compound can be used to form the ester linkage.

Cleaving the completed linear precursor from the resin.

Performing a macrolactamization (forming an amide bond) or macrolactonization (forming an ester bond) step in solution to cyclize the molecule. nih.govmdpi.com Reagents such as HATU are often employed to facilitate this ring-closing step. mdpi.com

Nonstandard (or unnatural) amino acids are crucial components in modern drug discovery, offering a way to enhance the pharmacological properties of peptides, such as proteolytic resistance and binding affinity. sigmaaldrich.com this compound, with its well-defined structure and multiple functional groups, serves as a versatile precursor for the synthesis of other nonstandard amino acid analogues. The phenyl ring, hydroxyl group, and carboxylic acid can all be sites for further chemical modification, allowing for the creation of a diverse array of novel building blocks.

Chiral amino alcohols are vital structural motifs found in numerous natural products and pharmaceuticals. nih.gov this compound is an excellent precursor for the stereoselective synthesis of chiral amino alcohols because it already contains the desired functionality with a predefined stereochemistry at two adjacent chiral centers (the α-carbon and the β-carbon). nih.gov

A common transformation is the selective reduction of the carboxylic acid group to a primary alcohol. This conversion transforms the amino acid derivative into a chiral 1,3-aminoalcohol, a valuable synthetic intermediate, while preserving the stereochemistry of the original molecule. nih.govnih.gov This approach provides a streamlined pathway to enantiopure amino alcohols, avoiding complex protecting group manipulations often required in other synthetic methods. nih.gov

Table 2: Summary of Applications

| Application | Role of this compound | Key Synthetic Strategy |

|---|---|---|

| SPPS | Nα-protected amino acid building block | Boc/Bzl protection, acid-labile deprotection, coupling cycles. peptide.com |

| Cyclic Peptides | Component of the linear precursor | Boc-SPPS to assemble the chain, followed by solution-phase macrolactamization. surrey.ac.ukmdpi.com |

| Nonstandard Amino Acids | Chiral starting material | Chemical modification of the phenyl, hydroxyl, or carboxyl groups. |

| Chiral Aminoalcohols | Precursor with defined stereochemistry | Selective reduction of the carboxylic acid to an alcohol. nih.gov |

Peptide Synthesis Methodologies

Chiral Auxiliary and Ligand Development in Asymmetric Synthesis

The inherent chirality of this compound makes it a promising candidate for the development of chiral auxiliaries and ligands for asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. The well-defined (2R, 3S) configuration of this compound provides a stereochemical scaffold that can influence the formation of new chiral centers.

Role in Catalytic Carbon-Carbon Bond Formation

While the direct application of this compound as a chiral auxiliary in widely recognized carbon-carbon bond-forming reactions is not extensively documented in mainstream literature, its structure suggests potential in this domain. The presence of both a hydroxyl and a carboxylic acid group allows for its conversion into various chiral ligands. These ligands could coordinate with metal catalysts to create a chiral environment, thereby inducing enantioselectivity in reactions such as aldol (B89426) additions or Diels-Alder cycloadditions. The steric bulk of the phenyl and Boc groups can effectively shield one face of a reactive intermediate, directing the approach of a reactant to the opposite face and thus controlling the stereochemistry of the product.

Precursors for Aromatic Aminodiols

Aromatic aminodiols are valuable chiral building blocks in organic synthesis, often serving as precursors for pharmaceuticals and other biologically active compounds. The structure of this compound contains the core components of an aromatic aminodiol. Through chemical modification, specifically the reduction of the carboxylic acid to a primary alcohol, this compound can be converted into a protected aromatic aminodiol. This transformation preserves the original stereochemistry, yielding a chiral 1,2-aminodiol with a phenyl group. These resulting aminodiols can then be utilized in the synthesis of more complex chiral molecules.

Intermediate in the Synthesis of Pharmaceutical Precursors (e.g., Droxidopa)

One of the most significant and well-documented applications of this compound and its derivatives is as a key intermediate in the synthesis of the pharmaceutical precursor, Droxidopa. justia.comgoogle.com Droxidopa, also known as L-threo-3,4-dihydroxyphenylserine (L-DOPS), is a synthetic amino acid that acts as a prodrug for norepinephrine. wikipedia.orgnih.gov

The synthesis of Droxidopa requires precise control of stereochemistry to obtain the desired L-threo enantiomer, which is the biologically active form. justia.com Various patented synthetic routes utilize derivatives of phenylserine to achieve this. google.com In these processes, a racemic mixture of threo-3-phenylserine derivatives is often synthesized first. This mixture is then resolved to isolate the desired stereoisomer. The Boc-protected form can be advantageous in certain synthetic steps, offering protection to the amine group during other chemical transformations.

The general synthetic strategy often involves the following key steps, where a phenylserine derivative is central:

| Step | Description |

| 1. Synthesis of Racemic Phenylserine Derivative | Condensation of a protected benzaldehyde (B42025) (such as piperonal) with glycine (B1666218) to form a racemic mixture of a protected (DL)-threo-3-phenylserine derivative. google.com |

| 2. N-Protection | The amino group of the phenylserine derivative is protected, for example, with a benzyloxycarbonyl or other suitable group. google.com |

| 3. Chiral Resolution | The racemic mixture is resolved using a chiral resolving agent or through enzymatic hydrolysis to isolate the desired L-threo isomer. google.com |

| 4. Deprotection and Modification | The protecting groups on the aromatic ring and the amino group are removed and modified to yield the final Droxidopa molecule. justia.com |

This multi-step synthesis highlights the critical role of chiral phenylserine derivatives in ensuring the stereochemical purity of the final active pharmaceutical ingredient.

Enzymatic and Biocatalytic Approaches

Threonine Aldolases (TAs) in β-Hydroxy-α-Amino Acid Synthesis

Threonine aldolases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible aldol (B89426) addition of glycine (B1666218) to an aldehyde, forming two new stereogenic centers. nih.gov This capability makes them highly valuable for the asymmetric synthesis of β-hydroxy-α-amino acids. nih.govnih.gov TAs are classified as either L-specific or D-specific, allowing for the synthesis of both L- and D-amino acids with high stereoselectivity at the α-carbon. nih.govnih.gov

Threonine aldolases are instrumental in the enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids. nih.gov They exhibit strict stereocontrol at the α-carbon, but often have moderate to low selectivity for the β-carbon, which can be a limiting factor in their application. researchgate.netacs.org The stereochemical outcome of the reaction can be influenced by the choice of a D- or L-specific threonine aldolase (B8822740). For instance, D-threonine aldolases generally favor the formation of D-threo isomers from aromatic aldehydes. acs.org The diastereoselectivity can also be influenced by reaction conditions and the specific enzyme used. rsc.org

The substrate scope of threonine aldolases is generally broad with respect to the aldehyde acceptor, tolerating a wide variety of aromatic and aliphatic aldehydes. nih.govresearchgate.net However, their specificity for the donor substrate has historically been limited to glycine. nih.govmdpi.com Recent discoveries and protein engineering efforts have identified threonine aldolases with broader donor specificities, accepting substrates like alanine, which opens up pathways for the synthesis of α-quaternary α-amino acids. nih.govtugraz.at The nature of the aldehyde substrate, including the type and position of substituents on aromatic rings, can significantly impact the enzyme's activity and stereoselectivity. researchgate.net For example, D-threonine aldolase from Delftia sp. shows high activity towards aromatic aldehydes bearing electron-withdrawing substituents. rsc.org

| Enzyme | Donor Substrate | Acceptor Substrate Scope | Key Characteristics |

|---|---|---|---|

| L-Threonine Aldolase (LTA) | Glycine (primarily) | Broad (aromatic and aliphatic aldehydes) | Produces L-β-hydroxy-α-amino acids; stereoselectivity at Cβ can vary. researchgate.netacs.org |

| D-Threonine Aldolase (DTA) | Glycine | Broad (aromatic and aliphatic aldehydes) | Produces D-β-hydroxy-α-amino acids; often shows preference for threo diastereomers with aromatic aldehydes. acs.org |

| Engineered TAs | Glycine, Alanine, etc. | Expanded range of aldehydes | Improved activity, stability, and stereoselectivity for specific target molecules. nih.govtugraz.at |

Pyridoxal (B1214274) 5'-phosphate (PLP) is an essential cofactor for threonine aldolases. nih.govnih.gov It acts as an "electron sink," facilitating the key chemical transformations in the enzyme's active site. osti.gov The catalytic cycle begins with the formation of an internal aldimine between PLP and a conserved lysine (B10760008) residue in the enzyme. nih.gov Upon substrate binding, a new external aldimine is formed with the amino group of the glycine donor. osti.gov This facilitates the deprotonation at the α-carbon of glycine, forming a stabilized carbanionic intermediate that then attacks the carbonyl carbon of the aldehyde acceptor, leading to the formation of the C-C bond. nih.govnih.gov The stereoelectronic properties of the PLP-substrate complex, as described by the Dunathan hypothesis, are crucial for determining which bond is cleaved and for controlling the stereochemistry of the reaction. nih.gov

For practical applications, whole-cell biocatalysis offers several advantages over using isolated enzymes, including simplified catalyst preparation and cofactor regeneration. researchgate.net Recombinant E. coli cells overexpressing a desired threonine aldolase are commonly used for preparative scale biotransformations. rsc.orgnih.gov This approach has been successfully applied to synthesize various β-hydroxy-α-amino acids. acs.org For example, a whole-cell biocatalyst containing D-threonine aldolase from Delftia sp. was used to efficiently resolve DL-threo-phenylserine at high substrate concentrations. rsc.org A scaled-up process using a crude E. coli lysate containing a D-threonine aldolase was also demonstrated for the synthesis of a key pharmaceutical intermediate. thieme-connect.com

Controlling the stereoselectivity, particularly at the β-carbon, is a major focus of research in threonine aldolase biocatalysis. nih.govacs.org Several strategies are employed to achieve this. One approach is through kinetic control, where the reaction is stopped before it reaches thermodynamic equilibrium, favoring the kinetically preferred diastereomer. acs.orgrsc.org Another powerful strategy is protein engineering, where mutations are introduced into the enzyme's active site to alter its substrate binding and catalytic properties, thereby improving or even inverting the diastereoselectivity. acs.orgacs.org For instance, a triple variant of an L-threonine aldolase from Neptunomonas marine showed significantly improved diastereoselectivity for the synthesis of l-threo-4-methylsulfonylphenylserine. acs.org Furthermore, the choice of reaction conditions, such as temperature and co-solvents, can also influence the stereochemical outcome. rsc.org

| Strategy | Description | Example |

|---|---|---|

| Kinetic Control | Stopping the reaction before equilibrium to favor the kinetically preferred product. | Achieving high diastereomeric excess for phenylserine (B13813050) derivatives with D-threonine aldolase. rsc.org |

| Protein Engineering | Mutating active site residues to alter substrate binding and improve stereoselectivity. | Improving diastereoselectivity of an L-threonine aldolase for l-threo-4-methylsulfonylphenylserine synthesis. acs.org |

| Reaction Condition Optimization | Adjusting parameters like temperature and co-solvents to influence the stereochemical outcome. | The conversion and Cβ-stereoselectivity of a D-threonine aldolase were influenced by reaction temperature and co-solvent. rsc.org |

Phenylserine Dehydratase

Phenylserine dehydratase is a PLP-dependent enzyme that catalyzes the deamination of L-threo-3-phenylserine to phenylpyruvate and ammonia. nih.govjst.go.jp This enzyme is highly specific for the L-threo diastereomer of phenylserine and does not act on the L-erythro, L-threonine, or L-serine forms. nih.gov While its primary role is catabolic, it has been utilized in screening methods for threonine aldolase activity. acs.orgresearchgate.net By coupling the aldol addition reaction with the dehydration reaction catalyzed by a stereoselective phenylserine dehydratase, a visual screening method can be developed to assess the activity and stereoselectivity of threonine aldolase mutants. acs.orgresearchgate.net

Catalytic Deamination of L-threo-3-phenylserine to Phenylpyruvate and Ammonia

A key enzymatic transformation in the context of phenylserine isomers is the catalytic deamination of L-threo-3-phenylserine. A novel enzyme, phenylserine dehydratase, isolated from the soil bacterium Pseudomonas pickettii PS22, has been identified to catalyze the deamination of L-threo-3-phenylserine, yielding phenylpyruvate and ammonia. nih.govtandfonline.com This specific reaction is significant because it targets the L-threo isomer, leaving the D-threo isomer untouched. This specificity allows for the preparation of D-threo-3-phenylserine from a chemically synthesized racemic mixture of DL-threo-3-phenylserine. tandfonline.com The gene responsible for coding this phenylserine dehydratase has been successfully cloned and overexpressed in Escherichia coli, facilitating larger-scale production of the enzyme for synthetic applications. tandfonline.com

The reaction catalyzed by phenylserine dehydratase is an irreversible deamination, which is advantageous for synthetic processes aiming to isolate the D-isomer. tandfonline.com

Enzyme Purification, Characterization, and Substrate Specificity (e.g., for L-threo-isomer)

The phenylserine dehydratase from Pseudomonas pickettii PS22 has been purified to homogeneity and thoroughly characterized. nih.gov This pyridoxal 5'-phosphate (PLP) dependent enzyme is a monomer with a molecular mass of approximately 38 kDa. nih.govresearchgate.net The purified enzyme displays absorption maxima at 279 nm and 416 nm. nih.gov

A crucial characteristic of this enzyme is its high substrate specificity. It is highly active towards L-threo-3-phenylserine, with a Michaelis constant (Km) of 0.21 mM, and shows maximal reactivity around a pH of 7.5. nih.govtandfonline.com Conversely, the enzyme is inert towards L-erythro-3-phenylserine, L-threonine, L-serine, and D-serine, highlighting its stringent stereoselectivity. nih.gov This high degree of specificity for the L-threo isomer makes it an excellent biocatalyst for the kinetic resolution of racemic threo-3-phenylserine. tandfonline.com

Table 1: Characteristics of Phenylserine Dehydratase from P. pickettii PS22

| Property | Value/Description | Reference |

|---|---|---|

| Source | Pseudomonas pickettii PS22 | nih.gov |

| Enzyme Type | Phenylserine Dehydratase | nih.gov |

| Molecular Mass | ~38 kDa | nih.gov |

| Structure | Monomer | nih.gov |

| Cofactor | Pyridoxal 5'-phosphate (PLP) | nih.gov |

| Optimal pH | ~7.5 | tandfonline.com |

| Primary Substrate | L-threo-3-phenylserine | nih.gov |

| Km for L-threo-3-phenylserine | 0.21 mM | tandfonline.com |

| Inactive Substrates | L-erythro-3-phenylserine, L-threonine, L-serine, D-serine | nih.gov |

Enzyme Inhibition Studies

Investigations into the inhibition of phenylserine dehydratase reveal its sensitivity to specific compounds. The enzyme's activity is inhibited by reagents that typically react with the pyridoxal 5'-phosphate cofactor, such as phenylhydrazine (B124118) and hydroxylamine. nih.gov Additionally, it is inhibited by sulfhydryl-modifying reagents like p-chloromercuribenzoate and mercuric chloride (HgCl2). nih.gov

Notably, the enzyme is not affected by other amino acids such as L-isoleucine, L-threonine, or L-serine, nor by nucleotides like AMP, ADP, or ATP. nih.gov This lack of inhibition by common cellular metabolites underscores the enzyme's specific role in phenylserine metabolism.

Table 2: Inhibition Profile of Phenylserine Dehydratase

| Compound | Effect on Enzyme Activity | Reference |

|---|---|---|

| Phenylhydrazine | Inhibitor | nih.gov |

| Hydroxylamine | Inhibitor | nih.gov |

| p-Chloromercuribenzoate | Inhibitor | nih.gov |

| HgCl2 | Inhibitor | nih.gov |

| L-Isoleucine | No effect | nih.gov |

| L-Threonine | No effect | nih.gov |

| L-Serine | No effect | nih.gov |

| AMP, ADP, ATP | No effect | nih.gov |

Chemoenzymatic Syntheses

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions, providing powerful pathways to complex molecules.

Integration of Multiple Enzymes (e.g., Transketolase, Transaminase)

The synthesis of phenylserine and its derivatives can be achieved through multi-enzyme cascade systems. researchgate.netnih.gov One such system employs a ω-transaminase (ω-TA) and an L-threonine aldolase (L-ThA) for the synthesis of 3-phenylserine (B7821846) from benzylamine. researchgate.netnih.gov This cascade is particularly efficient as both enzymes utilize pyridoxal phosphate (B84403) (PLP) as the sole cofactor. nih.gov The transaminase converts the starting amine into an aldehyde, which is then used by the aldolase. core.ac.uk

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution is a classic and effective method for obtaining enantiomerically pure compounds. For 3-phenylserine derivatives, this has been successfully demonstrated using different types of enzymes.

Another powerful method utilizes a novel aldolase from Streptomyces amakusaensis. This enzyme is highly selective for the threo stereochemistry and specifically catalyzes the lysis of the (2S,3R) isomer of a racemic threo-β-hydroxy-α-amino acid into the corresponding aldehyde and glycine. cdnsciencepub.com This leaves the desired (2R,3S) isomer, the precursor for D-threo-3-phenylserine, untouched and allows for its simple isolation via ion-exchange chromatography. cdnsciencepub.com This method has been successfully applied to produce enantiomerically pure (2R,3S)-3-phenylserine. cdnsciencepub.com

Table 3: Enzymes Used for Resolution of Phenylserine and its Derivatives

| Enzyme | Source Organism | Racemic Substrate | Product | Reference |

|---|---|---|---|---|

| Amidase | Ochrobactrum anthropi NCIMB 40321 | Racemic threo amides of 4-substituted-3-phenylserine | Enantiopure (2S,3R)-3-phenylserine derivatives | acs.org |

| Aldolase | Streptomyces amakusaensis | Racemic threo-β-hydroxy-α-amino acids | Enantiopure (2R,3S)-β-hydroxy-α-amino acids | cdnsciencepub.com |

Analytical and Characterization Techniques in Research

Spectroscopic Methods for Structural and Stereochemical Elucidation

Spectroscopic techniques are fundamental in the structural analysis of Boc-D-threo-3-phenylserine, offering detailed insights into its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, nOe, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of this compound. ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, while advanced techniques like the Nuclear Overhauser Effect (nOe) and Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for determining the relative stereochemistry.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a compound provides information on the number of different types of protons and their neighboring environments. For this compound, key signals include those for the protons of the phenyl group, the α- and β-protons of the serine backbone, and the protons of the Boc protecting group. The coupling constants between the α- and β-protons are particularly important for distinguishing between the threo and erythro diastereomers. In some cases, ¹H NMR is used to determine the diastereomeric ratio of a mixture of stereoisomers. collectionscanada.gc.caacs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbonyl carbon of the Boc group, the carboxylic acid carbon, the α- and β-carbons, and the aromatic carbons provide a unique fingerprint for this compound. wiley-vch.decareerendeavour.com Tautomeric equilibria in related tetramate structures can be distinguished by differences in the ¹³C NMR chemical shifts of specific carbons. acs.org

| Carbon Atom | Typical Chemical Shift (ppm) |

| Carbonyl (Boc) | 153-155 |

| Carboxyl | ~171 |

| α-Carbon | ~60 |

| β-Carbon | ~73 |

| Aromatic Carbons | 125-140 |

| tert-Butyl (Boc) | ~28 |

| tert-Butyl Carbonyl (Boc) | ~81 |

nOe and NOESY: The Nuclear Overhauser Effect (nOe) and its 2D counterpart, NOESY, are powerful techniques for elucidating the spatial proximity of protons within a molecule. columbia.edu For this compound and its derivatives, nOe and NOESY experiments are instrumental in confirming the threo relative stereochemistry by observing correlations between protons that are close in space but not necessarily connected through chemical bonds. acs.orgresearchgate.netrsc.org These studies are critical for assigning the relative stereochemistry of complex molecules derived from this compound. acs.orgresearchgate.netrsc.orgrsc.org

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography provides unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute and relative stereochemistry. For this compound and its derivatives, obtaining a single crystal suitable for X-ray diffraction analysis can definitively confirm the threo configuration. rsc.orgrsc.org This technique has been used to confirm the relative stereochemistry of related compounds, providing a solid reference for the assignment of stereochemistry based on other analytical methods like NMR. acs.orgresearchgate.netrsc.org

Chromatographic Methods for Purity and Diastereomeric/Enantiomeric Excess Assessment

Chromatographic techniques are essential for assessing the purity of this compound and for determining the ratio of diastereomers and enantiomers. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. phenomenex.comunibo.ithplcmart.com Chiral HPLC, employing a chiral stationary phase, is particularly crucial for separating and quantifying the enantiomers of this compound, thereby allowing for the determination of its enantiomeric excess. ncl.res.in Thin-layer chromatography (TLC) is also utilized for monitoring the progress of reactions involving this compound. wiley-vch.de

Determination of Diastereomeric Ratio (dr) and Enantiomeric Excess (ee)

The diastereomeric ratio (dr) and enantiomeric excess (ee) are critical quality attributes for this compound, especially in the context of asymmetric synthesis. nih.gov

Diastereomeric Ratio (dr): The dr of a sample containing diastereomers of 3-phenylserine (B7821846) can often be determined by analyzing the ¹H NMR spectrum, where distinct signals for each diastereomer can be integrated. collectionscanada.gc.caacs.org In some instances, increasing the reaction temperature during synthesis has been shown to lead to higher diastereoselectivity. acs.org

Theoretical and Mechanistic Studies

Elucidation of Reaction Mechanisms

The reactivity of Boc-D-threo-3-phenylserine and related phenylserine (B13813050) derivatives is dictated by the interplay of its amine, carboxylic acid, and hydroxyl functional groups, as well as the stereochemistry at the α and β carbons.

Detailed Analysis of Aldol (B89426) Reaction Mechanisms

The formation of β-phenylserine derivatives often involves an aldol reaction, a fundamental carbon-carbon bond-forming reaction. libretexts.org In a typical synthesis, an enolate, generated from a glycine (B1666218) equivalent, attacks an aromatic aldehyde like benzaldehyde (B42025). acs.org The reaction proceeds through the following general steps:

Enolate Formation: A base abstracts an α-proton from a glycine derivative to form a nucleophilic enolate. libretexts.org

Nucleophilic Attack: The enolate attacks the carbonyl carbon of benzaldehyde. libretexts.org

Protonation: The resulting alkoxide is protonated to yield the β-hydroxy-α-amino acid product. libretexts.org

The stereochemical outcome of the aldol reaction, yielding either the threo or erythro diastereomer, is a critical aspect. For the synthesis of threo-β-phenylserine, the reaction conditions can be optimized to favor its formation. For instance, the formation of a condensation cake during the reaction of glycine with benzaldehyde has been observed to be crucial for driving the diastereoselectivity towards the threo isomer. acs.org This suggests that the thermodynamic equilibration of the initial aldol adduct to the more stable threo product is facilitated under these heterogeneous conditions. acs.org

Mechanisms of Elimination Reactions (e.g., Trans E2 Elimination)

Phenylserine derivatives can undergo elimination reactions to form dehydrophenylalanine derivatives. The mechanism of this β-elimination is often a stereoselective E2 (bimolecular elimination) process. uminho.pt For an E2 reaction to occur, a strong base is typically required, and the reaction proceeds in a single, concerted step. masterorganicchemistry.com

A key requirement for the E2 mechanism is an anti-periplanar arrangement of the proton being abstracted and the leaving group. masterorganicchemistry.com In the case of threo-phenylserine derivatives, where the hydroxyl group (or a derivative of it) is the leaving group, the molecule adopts a conformation where the hydrogen on the α-carbon and the leaving group on the β-carbon are in an anti orientation. This geometric constraint leads to the stereoselective formation of the (Z)-isomer of the resulting dehydrophenylalanine derivative. uminho.pt This stereoselectivity is a direct consequence of the concerted nature of the E2 mechanism, where the C-H and C-Leaving Group bonds break simultaneously as the new C=C double bond forms. uminho.ptmasterorganicchemistry.com

Investigation of Enzyme Active Site Interactions and Transition State Stabilization

Phenylserine derivatives are also substrates for certain enzymes, such as threonine aldolases and serine hydroxymethyltransferases (SHMTs). nih.govcaldic.com These enzymes catalyze the reversible aldol cleavage or addition reactions.

In the active site of these enzymes, the pyridoxal-5'-phosphate (PLP) cofactor plays a central role in catalysis. caldic.com The amino acid substrate initially forms an external aldimine with PLP. For the retro-aldol cleavage of β-phenylserine, a catalytic base within the active site abstracts the proton from the β-hydroxyl group. caldic.com The conformation of the substrate within the active site is crucial for catalysis. Modeling studies have suggested that the threo isomer of L-β-phenylserine preferentially binds in an anti-periplanar conformation to be accommodated without steric hindrance in the active site of SHMT. caldic.com In contrast, the erythro isomer is thought to bind in a syn-periplanar conformation. caldic.com

Enzymes like L-threonine aldolase (B8822740) from Pseudomonas putida have been engineered to improve their catalytic efficiency towards phenylserine derivatives. nih.gov Mutations at specific residues, even those outside the immediate catalytic pocket, can influence the stereoselectivity and activity of the enzyme. nih.gov For example, mutating specific histidine residues has been shown to enhance the conversion efficiency in aldol addition reactions involving β-phenylserine. nih.gov

Computational Chemistry and Molecular Modeling (for related systems)

Computational methods provide valuable insights into the structure, reactivity, and selectivity of chemical reactions involving phenylserine derivatives.

Prediction and Analysis of Steric Effects on Reactivity and Selectivity

Molecular modeling and computational chemistry are powerful tools for understanding and predicting the outcomes of reactions involving complex molecules like phenylserine derivatives. nih.gov These methods can be used to analyze the steric effects that govern reactivity and stereoselectivity.

For instance, in the context of Dieckmann cyclization of oxazolidine (B1195125) derivatives derived from phenylserines, computational studies have been used to rationalize the observed chemoselectivity. rsc.org Theoretical calculations can help explain why threo-phenylserine derivatives might exhibit different reactivity patterns compared to their allo-phenylserine counterparts, highlighting the importance of steric bulk around the forming bicyclic ring system. rsc.org These models can predict which reaction pathway is energetically more favorable, thus explaining the observed product distribution.

Structure-Reactivity Relationships in Phenylserine Derivatives

The chemical behavior of phenylserine derivatives is intrinsically linked to their three-dimensional structure. The relative orientation of the phenyl, hydroxyl, amino, and carboxyl groups dictates their reactivity in various chemical transformations.